3,6-Dichloro-1H-indazole

Nitric oxide synthase Indazole SAR nNOS/iNOS selectivity

3,6-Dichloro-1H-indazole (CAS 1243361-98-9) is a dihalogenated indazole (benzopyrazole) heterocycle. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors, anti-inflammatory agents, and nitric oxide synthase (NOS) modulators.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
Cat. No. B11906586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-1H-indazole
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1Cl)Cl
InChIInChI=1S/C7H4Cl2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
InChIKeyCAVYDNBSULJASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3,6-Dichloro-1H-indazole Remains a Targeted Procurement Choice Among Halogenated Indazole Building Blocks


3,6-Dichloro-1H-indazole (CAS 1243361-98-9) is a dihalogenated indazole (benzopyrazole) heterocycle. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors, anti-inflammatory agents, and nitric oxide synthase (NOS) modulators [1]. The specific 3,6-dichloro substitution pattern distinguishes this compound from other dichloroindazole regioisomers by altering electronic distribution and steric topology, which directly impacts reactivity in cross-coupling transformations and target-binding complementarity .

Why 3,6-Dichloro-1H-indazole Cannot Be Replaced by Generic Chloroindazole Analogs


Regioisomeric chloroindazoles exhibit sharply divergent biological and chemical profiles. In NOS inhibition studies, a positional shift of chlorine atoms can invert isoform selectivity between nNOS and iNOS by more than an order of magnitude [1]. Similarly, in hepcidin inhibitor development, the 3,6-disubstituted indazole core was specifically prioritized over 4,6- and 5,6-substituted analogs during initial scaffold optimization [2]. Below, we present the available quantitative evidence that defines where 3,6-dichloro-1H-indazole occupies a non-interchangeable position in the dichloroindazole landscape.

Quantitative Differentiation Evidence for 3,6-Dichloro-1H-indazole Relative to Closest Analogs


Nitric Oxide Synthase Isoform Selectivity: Positional Chlorine Effects Among Dichloroindazoles

In a systematic evaluation of 36 indazole derivatives for neuronal (nNOS) and inducible (iNOS) nitric oxide synthase inhibition, Claramunt et al. demonstrated that most assayed compounds preferentially inhibited iNOS over nNOS, but the degree of selectivity was highly dependent on substituent position [1]. While the study did not include 3,6-dichloro-1H-indazole, the parabolic model relating iNOS inhibition to stacking vs. apical interaction energies implies that the 3,6-dichloro substitution pattern would place this compound in a distinct region of the selectivity landscape compared to the 5,6-dichloro regioisomer, which literature reports with an iNOS IC50 of approximately 720 nM [2]. The 3-position chlorine directly influences the electronic character of the pyrazole ring involved in heme coordination, a feature absent in 5,6- or 4,6-substituted isomers.

Nitric oxide synthase Indazole SAR nNOS/iNOS selectivity

Hepcidin Inhibitor Lead Optimization: 3,6-Disubstituted Indazole as the Preferred Scaffold Over 4,6- and 5,6- Regioisomers

Fukuda et al. conducted a comprehensive SAR campaign on indazole-based hepcidin production inhibitors and explicitly selected the 3,6-disubstituted indazole core as the lead scaffold for optimization [1]. Starting from compound 1 (a 3,6-disubstituted indazole), the team systematically varied substituents at both positions, ultimately identifying compound 45 as a potent inhibitor with serum hepcidin-lowering effects in a mouse IL-6 induced acute inflammatory model. The 3,6-substitution pattern was retained throughout the optimization, indicating that alternative regioisomers (e.g., 4,6- or 5,6-disubstituted indazoles) did not offer equivalent activity or pharmacokinetic profiles during initial screening [1].

Hepcidin inhibition Anemia of chronic disease Indazole scaffold optimization

Kinase Inhibitor Intermediate Utility: Regioselective Functionalization Enabled by the 3,6-Dichloro Pattern

Patent US-6531491-B1 (Glaxo Group) discloses indazole compounds as protein kinase inhibitors and describes intermediates including halogenated indazoles for sequential functionalization [1]. The 3,6-dichloro substitution pattern permits stepwise derivatization: the chlorine at the 3-position (on the pyrazole ring) can undergo nucleophilic displacement or cross-coupling under conditions that leave the 6-chlorine (on the benzene ring) intact, enabling divergent synthesis of kinase-focused libraries [1]. This regiochemical orthogonality is not achievable with 5,6- or 4,6-dichloro isomers, where both chlorine atoms reside on the benzene ring and exhibit similar reactivity profiles.

Kinase inhibitor synthesis Regioselective cross-coupling Patent intermediate

Physicochemical Property Differentiation: Calculated Lipophilicity and Topological Polar Surface Area

Computational property predictions demonstrate that the 3,6-dichloro substitution pattern yields a distinct physicochemical profile compared to other dichloroindazole regioisomers. The topological polar surface area (TPSA) of 3,6-dichloro-1H-indazole is 28.7 Ų, which is identical across all dichloroindazole isomers but their calculated logP values diverge due to differences in molecular dipole moment and hydrogen-bond acceptor character at N2 . The 3,6-arrangement places one chlorine adjacent to the N2 hydrogen-bond acceptor, modulating the pKa of the indazole NH and influencing solubility and permeability in ways that differ from 5,6- or 4,6-substituted analogs .

Lipophilicity TPSA Drug-likeness Physicochemical profiling

Evidence-Backed Application Scenarios for 3,6-Dichloro-1H-indazole in Drug Discovery and Chemical Biology


Hepcidin Inhibitor Lead Generation: 3,6-Disubstituted Indazole SAR Exploration

Building on the Fukuda et al. 2017 SAR study [1], 3,6-dichloro-1H-indazole serves as the core synthetic intermediate for constructing 3,6-disubstituted indazole libraries targeting hepcidin production inhibition. Researchers can sequentially derivative the 3- and 6-positions to explore substituent effects on hepcidin suppression in HepG2 cells and in vivo mouse models. Procurement of the 3,6-dichloro precursor ensures scaffold integrity consistent with the published lead series.

Kinase Inhibitor Library Synthesis via Regioselective Derivatization

As described in patent US-6531491-B1 [1], the 3,6-dichloroindazole core enables orthogonal functionalization: the pyrazole C3 chlorine can be displaced under mild conditions to install amines, ethers, or aryl groups, while the benzene C6 chlorine remains available for subsequent cross-coupling. This regiochemical control is not available with 5,6- or 4,6-dichloroindazole isomers, making 3,6-dichloro-1H-indazole the preferred scaffold for divergent kinase-focused library synthesis.

Nitric Oxide Synthase Probe Development Using Positional Chlorine SAR

The Claramunt et al. 2011 parabolic model for indazole-NOS interactions [1] provides a framework for evaluating 3,6-dichloro-1H-indazole as a probe for nNOS vs. iNOS selectivity. Since the 3-position chlorine directly influences the electronic character of the pyrazole ring implicated in heme coordination, this regioisomer offers a distinct selectivity vector compared to the 5,6-dichloro isomer (iNOS IC50 ≈ 720 nM) [2]. Research teams investigating NOS isoform-selective inhibitors should include 3,6-dichloro-1H-indazole in their screening cascades.

Building Block for Antiviral and Anticancer Indazole-Derived Agents

The indazole scaffold is a key pharmacophore in multiple FDA-approved and clinical-stage kinase inhibitors [1]. The 3,6-dichloro-1H-indazole compound provides a versatile starting point for generating indazole-based agents targeting FGFR, CDK, and Aurora kinases, as documented in recent patent literature [2]. Its commercial availability and established synthetic routes support rapid scale-up from medicinal chemistry to preclinical development.

Quote Request

Request a Quote for 3,6-Dichloro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.